Pyrrolidine, 1-(1-oxobutyl)-2-(3-pyridinyl)-, (S)-
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Overview
Description
Pyrrolidine, 1-(1-oxobutyl)-2-(3-pyridinyl)-, (S)-: is a chiral compound with a pyrrolidine ring substituted with a butanoyl group and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 1-(1-oxobutyl)-2-(3-pyridinyl)-, (S)- typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Butanoyl Group: This step involves the acylation of the pyrrolidine ring using butanoyl chloride in the presence of a base such as triethylamine.
Attachment of the Pyridinyl Group: The pyridinyl group can be introduced via a nucleophilic substitution reaction using a suitable pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring or the butanoyl group.
Reduction: Reduction reactions can target the carbonyl group in the butanoyl moiety.
Substitution: Nucleophilic substitution reactions can occur at the pyridinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products may include pyrrolidine derivatives with oxidized functional groups.
Reduction: Reduced forms of the compound, such as alcohols or amines.
Substitution: Substituted pyrrolidine derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, Pyrrolidine, 1-(1-oxobutyl)-2-(3-pyridinyl)-, (S)- is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology
In biological research, this compound can be used as a ligand in the study of receptor-ligand interactions, particularly in the context of neurotransmitter receptors.
Medicine
In medicinal chemistry, Pyrrolidine, 1-(1-oxobutyl)-2-(3-pyridinyl)-, (S)- is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical agents.
Industry
In the industrial sector, this compound may be used in the production of agrochemicals, polymers, and other specialty chemicals.
Mechanism of Action
The mechanism by which Pyrrolidine, 1-(1-oxobutyl)-2-(3-pyridinyl)-, (S)- exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction cascades or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine, 1-(1-oxobutyl)-2-(3-pyridinyl)-, ®-: The enantiomer of the compound , with different stereochemistry.
Pyrrolidine, 1-(1-oxobutyl)-2-(4-pyridinyl)-: A structural isomer with the pyridinyl group in a different position.
Pyrrolidine, 1-(1-oxobutyl)-2-(2-pyridinyl)-: Another structural isomer with the pyridinyl group in a different position.
Uniqueness
Pyrrolidine, 1-(1-oxobutyl)-2-(3-pyridinyl)-, (S)- is unique due to its specific stereochemistry and substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
69730-91-2 |
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Molecular Formula |
C13H18N2O |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
1-[(2S)-2-pyridin-3-ylpyrrolidin-1-yl]butan-1-one |
InChI |
InChI=1S/C13H18N2O/c1-2-5-13(16)15-9-4-7-12(15)11-6-3-8-14-10-11/h3,6,8,10,12H,2,4-5,7,9H2,1H3/t12-/m0/s1 |
InChI Key |
MIRXCTXDBCQAAR-LBPRGKRZSA-N |
Isomeric SMILES |
CCCC(=O)N1CCC[C@H]1C2=CN=CC=C2 |
Canonical SMILES |
CCCC(=O)N1CCCC1C2=CN=CC=C2 |
Origin of Product |
United States |
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